BENZ(a)ANTHRACENE-7-METHANETHIOL
Description
Benz(a)Anthracene-7-Methanethiol (CAS: 63018-59-7) is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a methanethiol (-CH₂SH) group at the 7-position of the benz(a)anthracene core. Its molecular formula is C₁₉H₁₄S, with a molecular weight of 274.39 g/mol. This compound is primarily used in research settings and is classified as a questionable carcinogen due to experimental tumorigenic data . Upon thermal decomposition, it emits toxic sulfur oxides (SOₓ), necessitating stringent handling protocols . Unlike its parent compound, benz(a)anthracene, which lacks functional groups, the methanethiol substituent introduces unique reactivity and toxicity profiles.
Properties
CAS No. |
63018-59-7 |
|---|---|
Molecular Formula |
C19H14S |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
benzo[a]anthracen-7-ylmethanethiol |
InChI |
InChI=1S/C19H14S/c20-12-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-11,20H,12H2 |
InChI Key |
RTKQFAVQPMAHIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CS |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional distinctions between Benz(a)Anthracene-7-Methanethiol and related PAHs:
Carcinogenicity and Toxicity
- This compound: Exhibits experimental tumorigenicity but lacks conclusive human data. Its decomposition product (SOₓ) poses additional inhalation hazards .
- 7,12-Dimethylbenz(a)anthracene: A potent carcinogen with well-documented tumorigenic effects in rodents. The dual methyl groups increase lipophilicity, facilitating bioaccumulation and metabolic conversion to reactive diol-epoxides .
- Benz(a)Anthracene: Classified as carcinogenic by the IARC.
Reactivity and Metabolic Pathways
- Thiol Group Influence : The methanethiol substituent in this compound introduces nucleophilic reactivity , enabling participation in redox reactions and conjugation with biomolecules. This contrasts with methyl or dimethyl analogues, which primarily undergo cytochrome P450-mediated oxidation to epoxides .
- For example, five-membered benzannulated heterocycles (FMBs) demonstrate superior thermodynamic hydride-donating capacity, suggesting sulfur’s role in modulating electron transfer .
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